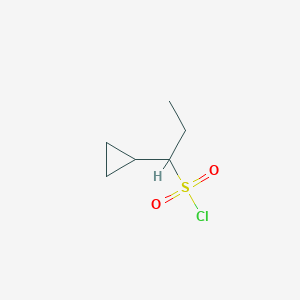
1-Cyclopropylpropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylpropane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropyl group attached to a propane backbone, which is further bonded to a sulfonyl chloride group. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylpropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethanol with chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to prevent decomposition and ensure high yield. Another method involves the use of cyclopropylcarbinol and thionyl chloride, which reacts to form the desired sulfonyl chloride derivative .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound. The choice of method depends on the desired purity and scale of production .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation to form sulfonic acids or reduction to form sulfinyl chlorides under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines, and alcohols are commonly used.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
1-Cyclopropylpropane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyclopropylpropane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify nucleophilic sites on biomolecules or other organic compounds, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Cyclopropanesulfonyl chloride: Similar in structure but lacks the propane backbone.
Cyclohexanesulfonyl chloride: Contains a cyclohexane ring instead of a cyclopropyl group.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a methane backbone.
Uniqueness: 1-Cyclopropylpropane-1-sulfonyl chloride is unique due to the presence of both a cyclopropyl group and a propane backbone, which imparts distinct reactivity and steric properties. This makes it particularly useful in the synthesis of complex organic molecules where specific spatial arrangements are required .
Properties
Molecular Formula |
C6H11ClO2S |
|---|---|
Molecular Weight |
182.67 g/mol |
IUPAC Name |
1-cyclopropylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO2S/c1-2-6(5-3-4-5)10(7,8)9/h5-6H,2-4H2,1H3 |
InChI Key |
GKUVPKVRNMVTMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B13261891.png)
![3-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B13261906.png)
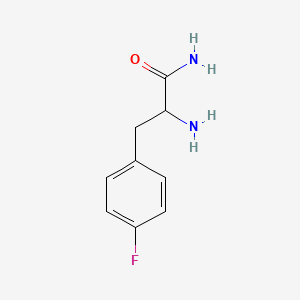
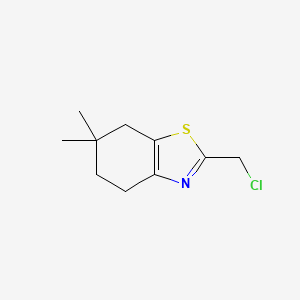

![N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide](/img/structure/B13261941.png)
![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide](/img/structure/B13261943.png)
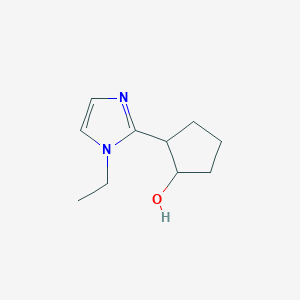
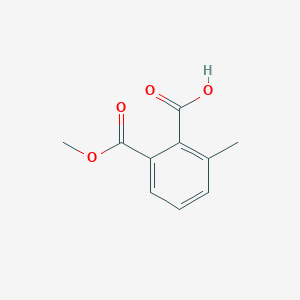
![1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13261949.png)
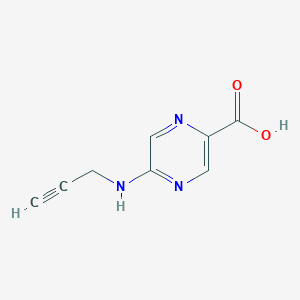
![3-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13261959.png)
![1-[4-(Aminomethyl)phenyl]piperidin-4-amine](/img/structure/B13261968.png)

